molecular formula C14H25NO10 B7825901 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose

Cat. No.: B7825901
M. Wt: 367.35 g/mol
InChI Key: YSVYPLBRZMVZJE-ZLWCJOGGSA-N
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Description

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a methyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose can be compared with other similar compounds, such as:

  • N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]formamide
  • N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]propionamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4?,6?,7-,8+,9+,10-,11-,12+,13+,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYPLBRZMVZJE-ZLWCJOGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2CO)O)NC(=O)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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